(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride is a chemical compound primarily utilized in research settings, particularly in pharmacological studies. Its molecular formula is , and it has a molecular weight of approximately 300.78 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as a precursor in the synthesis of bioactive molecules. The purity of commercially available samples typically exceeds 95% .
This compound is cataloged under the National Cancer Institute with the NSC number 164031, indicating its relevance in cancer research. It is classified as an amino acid derivative, specifically a methyl ester of a benzamido-hexanoic acid. The hydrochloride form denotes that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents .
The synthesis of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride typically involves several steps:
Each step requires careful control of conditions such as temperature, reaction time, and pH to ensure high yield and purity of the final product .
The structure of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride can be represented by its InChI string:
The structural formula indicates a complex arrangement featuring a hexanoate chain linked to an amino group and a benzamide moiety. The presence of a chlorine atom in the hydrochloride form affects its solubility and reactivity .
(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride participates in various chemical reactions typical for amino acid derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific pharmacological properties .
The physical properties of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride has several applications in scientific research:
The compound's versatility makes it valuable in various fields including medicinal chemistry, pharmacology, and biochemistry .
Peptidomimetics are engineered molecules that overcome the limitations of natural peptides—such as poor metabolic stability and membrane permeability—while retaining biological activity. Incorporating non-canonical amino acids like (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride is a cornerstone strategy for enhancing proteolytic resistance and bioavailability [7].
1.1.1. Structural Contributions to Peptide Backbone Engineering
1.1.2. Synthetic Versatility in Solid-Phase Peptide Synthesis (SPPS)
The compound’s orthogonal protecting groups—typically Boc on the Nα-benzamido nitrogen and Cbz or Boc on the C6-amino group—enable sequential deprotection during SPPS. This allows selective incorporation at internal positions or termini [5] [6] [9]. Table 1 summarizes key synthetic routes:
Table 1: Synthesis and Derivatization of (S)-Methyl 6-amino-2-benzamidohexanoate Hydrochloride
Synthetic Route | Reagents/Conditions | Key Product | Application |
---|---|---|---|
Esterification of precursor acid | SOCl₂/MeOH | Methyl ester hydrochloride salt | Enhanced solubility for SPPS [5] |
Nα-Benzoylation | Benzoyl chloride/DIEA, DCM | Protected backbone unit | Peptide chain elongation [9] |
C6-Amino Deprotection (Cbz) | H₂/Pd-C, MeOH | Free amine for macrocyclization | Stapled peptide synthesis [6] |
Table 2: Comparative Efficiency of Coupling Reagents for Incorporating This Building Block
Coupling Reagent | Yield (%) | Epimerization Risk | Compatibility |
---|---|---|---|
DIC/OxymaPure | >95 | Low | Aqueous/organic media [10] |
HOBt/DIC | 70–85 | Moderate | Organic solvents only |
PyBOP | 80–90 | Low | Sensitive residues [2] |
Multi-target drugs address complex diseases (e.g., cancer, neurodegenerative disorders) by modulating several pathological pathways simultaneously. (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride serves as a molecular scaffold for designing such drugs due to its modular structure and biocompatibility [3] [6].
1.2.1. Linker Applications in PROTACs and Bifunctional Inhibitors
1.2.2. Network Pharmacology and Structural Plasticity
The compound’s low intrinsic affinity (typical IC₅₀ >100 μM for isolated targets) is advantageous for multi-target ligands. It enables polypharmacology by:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1